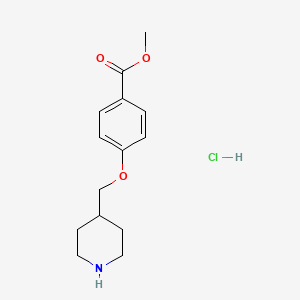Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride
CAS No.: 1219963-77-5
Cat. No.: VC2930199
Molecular Formula: C14H20ClNO3
Molecular Weight: 285.76 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1219963-77-5 |
|---|---|
| Molecular Formula | C14H20ClNO3 |
| Molecular Weight | 285.76 g/mol |
| IUPAC Name | methyl 4-(piperidin-4-ylmethoxy)benzoate;hydrochloride |
| Standard InChI | InChI=1S/C14H19NO3.ClH/c1-17-14(16)12-2-4-13(5-3-12)18-10-11-6-8-15-9-7-11;/h2-5,11,15H,6-10H2,1H3;1H |
| Standard InChI Key | GSSXSWSNEGHDBT-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=C(C=C1)OCC2CCNCC2.Cl |
| Canonical SMILES | COC(=O)C1=CC=C(C=C1)OCC2CCNCC2.Cl |
Introduction
Chemical Properties and Structure
Molecular Structure and Formula
Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride has the molecular formula C₁₄H₂₀ClNO₃ . The structure consists of:
-
A piperidine ring with the nitrogen atom in position 1
-
A methoxy linkage connecting the piperidine ring (at position 4) to the benzoate group
-
A methyl ester group at the para position of the benzene ring
-
A hydrochloride salt form, enhancing stability and solubility in certain solvents
Physical and Chemical Properties
The key physical and chemical properties of Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride are summarized in Table 1:
Table 1: Physical and Chemical Properties of Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₀ClNO₃ |
| Molecular Weight | 285.76 g/mol |
| Physical Appearance | White to off-white powder |
| Purity (Commercial) | Minimum 95% |
| CAS Number | 1219963-77-5 |
Synthesis Methods
Palladium-Catalyzed Reactions
Similar piperidine derivatives have been synthesized using palladium-catalyzed reactions. For example, in related compounds, PdXPhosG2 catalyst systems have been employed for coupling reactions . While this specific information is for related compounds, the principles may apply to the synthesis of Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride.
General reaction conditions that might be applicable include:
-
Catalyst: PdXPhosG2 (1-2 mol%)
-
Base: K₃PO₄ or similar
-
Solvent system: Dioxane/water mixtures
-
Temperature: 80°C
-
Reaction time: 4-16 hours
Comparative Analysis with Similar Compounds
Structural Relationships
Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride shares structural similarities with several related compounds, including other piperidine derivatives. Table 2 presents a comparison with structurally similar compounds:
Table 2: Comparison of Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride with Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|---|
| Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride | 1219963-77-5 | C₁₄H₂₀ClNO₃ | 285.76 | - |
| Methyl 4-(piperidin-4-yl)benzoate hydrochloride | 936130-82-4 | C₁₃H₁₈ClNO₂ | 255.74 | Direct connection between piperidine and benzene ring without methoxy linkage |
| Methyl 4-((piperidin-4-yl)methyl)benzoate hydrochloride | 333986-70-2 | C₁₄H₂₀ClNO₂ | 269.77 | Methyl linkage instead of methoxy linkage |
| Methyl piperidine-4-carboxylate hydrochloride | 7462-86-4 | C₇H₁₄ClNO₂ | 179.64 | Lacks the benzene ring component |
Applications and Research Significance
Pharmaceutical Applications
Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride and similar piperidine derivatives are important in pharmaceutical research and development. Potential applications include:
-
Serving as intermediates in the synthesis of more complex pharmaceutical compounds
-
Contributing to the development of compounds with potential therapeutic properties
-
Functioning as building blocks in medicinal chemistry
Chemical Synthesis Applications
Beyond pharmaceutical applications, Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride serves several important functions in organic synthesis:
-
As a reactive intermediate for further chemical modifications
-
As a model compound for studying reaction mechanisms
-
As a precursor for developing more complex molecular structures
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume